molecular formula C15H13N3O B14625701 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile CAS No. 56691-02-2

4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile

Katalognummer: B14625701
CAS-Nummer: 56691-02-2
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: MGXMMOGEWMGILJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile typically involves the reaction of 4-ethylphenylhydrazine with benzonitrile under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with various enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile is unique due to the presence of the azoxy group, which imparts distinct chemical and physical properties. The azoxy group allows for a range of redox reactions and interactions with biological targets, making this compound versatile in various applications .

Eigenschaften

CAS-Nummer

56691-02-2

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

(4-cyanophenyl)imino-(4-ethylphenyl)-oxidoazanium

InChI

InChI=1S/C15H13N3O/c1-2-12-5-9-15(10-6-12)18(19)17-14-7-3-13(11-16)4-8-14/h3-10H,2H2,1H3

InChI-Schlüssel

MGXMMOGEWMGILJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C#N)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.